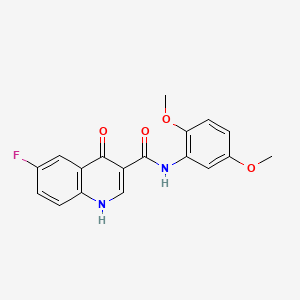

N-(2,5-dimethoxyphenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide

Description

Properties

IUPAC Name |

N-(2,5-dimethoxyphenyl)-6-fluoro-4-oxo-1H-quinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2O4/c1-24-11-4-6-16(25-2)15(8-11)21-18(23)13-9-20-14-5-3-10(19)7-12(14)17(13)22/h3-9H,1-2H3,(H,20,22)(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXEMTMYZFOAILB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Substitution with 2,5-Dimethoxyphenyl Group: The 2,5-dimethoxyphenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated quinoline intermediate in the presence of a palladium catalyst.

Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the quinoline intermediate with an appropriate amine under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LAH) or borane.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in tetrahydrofuran (THF), borane in THF.

Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Formation of a quinoline-4-one derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Research

This compound serves as a scaffold for developing new antimicrobial agents. Its derivatives have shown promising activity against multidrug-resistant Gram-positive pathogens.

- Methods of Application : Synthesis of novel derivatives followed by in vitro evaluation against resistant bacterial strains.

- Results : Some derivatives exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), indicating potential for further development as antimicrobial agents.

| Compound Name | Activity | Target Pathogen |

|---|---|---|

| N-(2,5-dimethoxyphenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide | Potent | MRSA, VRE |

Forensic Chemistry

The unique chemical signature of this compound makes it a candidate for forensic drug detection.

- Methods of Application : Advanced analytical techniques like liquid chromatography–high-resolution mass spectrometry (LC-HRMS) are utilized for detection and quantification in biological samples.

- Results : High sensitivity and specificity have been demonstrated, with detection limits in the picogram range, enhancing its utility in forensic investigations.

| Application | Technique Used | Detection Limit |

|---|---|---|

| Forensic Drug Detection | LC-HRMS | Picogram range |

Anticancer Activity

Preliminary studies suggest that this compound may inhibit specific enzymes or pathways involved in cell proliferation and survival.

- Mechanism of Action : The compound may interact with biological targets related to cancer metabolism.

- Potential Applications : Further research could explore its efficacy in cancer treatment through selective targeting of cancerous cells.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Alternatively, it may interact with receptors to modulate their signaling pathways, leading to changes in cellular responses. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

N-(2,5-dimethoxyphenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide can be compared with other quinoline derivatives, such as:

Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.

Quinoline-4-carboxamide: A simpler derivative lacking the 2,5-dimethoxyphenyl and fluorine substituents.

Fluoroquinolones: A class of antibiotics with a fluorinated quinoline core, such as ciprofloxacin and levofloxacin.

The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives.

Biological Activity

N-(2,5-dimethoxyphenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a quinoline core, which is known for its versatility in medicinal chemistry. The specific structure can be represented as follows:

- Molecular Formula : C₁₂H₁₂FNO₃

- IUPAC Name : this compound

The synthesis typically involves the reaction of 2,5-dimethoxyaniline with 6-fluoro-4-hydroxyquinoline-3-carboxylic acid derivatives under specific conditions that promote the formation of the amide bond. This process can be optimized by varying reaction parameters such as temperature and solvent choice.

Antimicrobial Properties

Research indicates that quinoline derivatives exhibit a broad spectrum of antimicrobial activity. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains and fungi. The 8-hydroxyquinoline nucleus has been particularly noted for its effectiveness against pathogens, suggesting that this compound may possess similar properties .

| Compound | Target Microorganism | Activity (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| This compound | TBD | TBD |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

In a study assessing derivatives of quinoline compounds, it was found that modifications on the phenyl ring significantly influenced cytotoxicity. For example, substituents like nitro or halogens at specific positions enhanced activity while maintaining low toxicity levels .

Neuroprotective Effects

Recent findings suggest potential neuroprotective effects against neurodegenerative diseases such as Alzheimer's disease. Compounds with similar structural features have been shown to enhance neprilysin activity, an enzyme involved in amyloid-beta clearance. This suggests that this compound could be explored further for its neuroprotective capabilities .

Structure-Activity Relationships (SAR)

The biological activity of this compound is heavily influenced by its structural components:

- Quinoline Core : Essential for biological activity; modifications here can enhance or reduce efficacy.

- Substituents on the Phenyl Ring : Electron-withdrawing groups (e.g., nitro) tend to increase activity.

- Fluorine Substitution : Enhances lipophilicity and potentially improves membrane permeability.

Case Studies

- Antiviral Activity : A derivative similar in structure showed significant inhibition of H5N1 virus growth with minimal cytotoxicity (IC50 values indicating low toxicity) . This highlights the potential for developing antiviral agents from this class of compounds.

- Cardioprotective Effects : In models of doxorubicin-induced cardiotoxicity, quinoline derivatives demonstrated protective effects by reducing oxidative stress and apoptosis markers . Such findings suggest that this compound might also confer cardioprotective benefits.

Q & A

Q. What are the recommended methodologies for synthesizing N-(2,5-dimethoxyphenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide, and how can purity be optimized?

Answer: Synthesis typically involves multi-step organic reactions, such as condensation between 6-fluoro-4-hydroxyquinoline-3-carboxylic acid derivatives and 2,5-dimethoxyaniline. Key steps include:

- Protection/deprotection strategies for hydroxyl and amine groups to prevent side reactions.

- Catalytic optimization : Use of coupling agents like EDCI/HOBt for amide bond formation.

- Purity control : Post-synthesis purification via column chromatography (silica gel, gradient elution) followed by recrystallization.

- Analytical validation : Confirm purity (>98%) using HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) and NMR (1H/13C) for structural verification .

Q. How should researchers handle safety and stability concerns during experimental work with this compound?

Answer:

- Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation of methoxy/fluoro groups .

- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact.

- Stability testing : Conduct accelerated degradation studies (e.g., exposure to heat, light, humidity) monitored via HPLC to identify degradation pathways .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure and functional groups?

Answer:

- NMR spectroscopy : 1H NMR (δ 6.8–7.5 ppm for aromatic protons; δ 3.8 ppm for methoxy groups) and 13C NMR (δ 160–170 ppm for carbonyl carbons).

- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]+: ~385.12 g/mol).

- FTIR : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-F stretch) .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT, molecular docking) guide the design of derivatives with enhanced bioactivity?

Answer:

- Density Functional Theory (DFT) : Calculate electrostatic potentials to predict reactive sites (e.g., quinoline ring for electrophilic substitution).

- Molecular docking : Screen against target proteins (e.g., kinases, DNA topoisomerases) using AutoDock Vina to prioritize derivatives with high binding affinity.

- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, solubility) to refine lead compounds .

Q. What experimental design strategies (e.g., DoE) are effective for optimizing reaction yields and minimizing by-products?

Answer:

-

Design of Experiments (DoE) : Use a fractional factorial design (e.g., 2⁴⁻¹) to test variables:

Factor Range Temperature 80–120°C Catalyst loading 5–15 mol% Solvent polarity DMF vs. THF Reaction time 12–24 h -

Response surface methodology (RSM) : Model interactions between variables to identify optimal conditions (e.g., 100°C, 10 mol% catalyst, DMF, 18 h) .

Q. How can researchers resolve contradictions in biological activity data across different assays (e.g., cytotoxicity vs. enzyme inhibition)?

Answer:

- Mechanistic studies : Compare IC50 values in cell-based vs. cell-free assays to differentiate membrane permeability effects from target engagement.

- Orthogonal validation : Use SPR (surface plasmon resonance) to confirm direct binding to the target protein.

- Data normalization : Adjust for assay-specific variables (e.g., ATP concentration in kinase assays) using Z-score analysis .

Q. What methodologies are recommended for studying the compound’s metabolic pathways in vitro?

Answer:

- Liver microsome assays : Incubate with human hepatocytes (CYP450 enzymes) and analyze metabolites via LC-MS/MS.

- Phase I/II metabolism identification : Look for hydroxylation (m/z +16), glucuronidation (m/z +176), or sulfation (m/z +80) .

Data Integration and Methodological Challenges

Q. How can researchers integrate heterogeneous data (e.g., computational predictions, in vitro/in vivo results) into a cohesive model?

Answer:

Q. What advanced separation techniques (e.g., HPLC-MS, chiral chromatography) are suitable for isolating enantiomers or degradation products?

Answer:

- Chiral HPLC : Use a cellulose-based column (e.g., Chiralpak IC) with hexane/isopropanol mobile phase.

- UHPLC-MS/MS : Achieve <2 µm particle separation for high-resolution detection of trace impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.